2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide
CAS No.: 1235649-68-9
Cat. No.: VC11819406
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235649-68-9 |
|---|---|
| Molecular Formula | C16H15N5O2 |
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-8-17-9-7-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
| Standard InChI Key | SBIWMIZFJDZKLS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2 |
| Canonical SMILES | CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Chemical Formula and Core Features
The compound integrates two key structural motifs:
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Benzotriazine Core: The 1,2,3-benzotriazine ring system is characterized by its triazine framework fused with an aromatic benzene ring. The presence of a keto group at position 4 (4-oxo) introduces significant electronic effects.
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Pyridine-Amide Linkage: A pyridinylmethyl group is attached to the amide nitrogen, contributing to its functional versatility.
General Synthetic Approach
The synthesis of this compound typically involves:
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Formation of the Benzotriazine Core:
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The 1,2,3-benzotriazine framework is synthesized via cyclization reactions involving hydrazines and aromatic aldehydes or ketones.
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Oxidation at position 4 introduces the keto functionality.
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Amide Formation:
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A coupling reaction between the benzotriazine derivative and a pyridinylmethylamine yields the final product.
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Reagents like carbodiimides (e.g., DCC or EDC) are commonly employed for amide bond formation.
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Reaction Conditions
Optimal conditions include:
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Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts: Acid or base catalysts to enhance cyclization and coupling efficiency.
Pharmacological Significance
The benzotriazine scaffold is widely recognized for its bioactivity:
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GPR139 Modulation: Compounds in this class have shown potential as modulators of GPR139, a receptor implicated in neurological disorders .
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Antimicrobial Activity: Benzotriazines are known for their antibacterial and antifungal properties due to their ability to disrupt microbial enzymatic pathways .
Anticancer Potential
The pyridine-amide linkage often enhances binding affinity to kinases or other protein targets involved in cancer progression. This makes derivatives like this compound promising candidates for anticancer drug development .
Data Table: Key Characteristics
| Parameter | Description |
|---|---|
| Chemical Class | Benzotriazine Derivative |
| Biological Target | GPR139, Kinases |
| Synthetic Challenges | Cyclization Efficiency |
| Potential Applications | Neurological Disorders, Cancer |
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